molecular formula C7H7BrOS B6272307 3-bromo-4-methoxybenzene-1-thiol CAS No. 90150-97-3

3-bromo-4-methoxybenzene-1-thiol

Cat. No.: B6272307
CAS No.: 90150-97-3
M. Wt: 219.1
InChI Key:
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Description

3-Bromo-4-methoxybenzene-1-thiol: is an organosulfur compound with the molecular formula C7H7BrOS It is characterized by a bromine atom at the third position, a methoxy group at the fourth position, and a thiol group at the first position on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-methoxybenzene-1-thiol can be achieved through several methods. One common approach involves the bromination of 4-methoxybenzene-1-thiol. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes utilize efficient bromine sources and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methoxybenzene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-4-methoxybenzene-1-thiol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxybenzene-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The bromine atom can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-methoxybenzene-1-thiol is unique due to the presence of both a bromine atom and a thiol group on the benzene ring.

Properties

CAS No.

90150-97-3

Molecular Formula

C7H7BrOS

Molecular Weight

219.1

Purity

95

Origin of Product

United States

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